molecular formula C10H14BrN3Si B8285863 5-Bromo-6-methyl-3-trimethylsilanylethynyl-pyrazin-2-ylamine

5-Bromo-6-methyl-3-trimethylsilanylethynyl-pyrazin-2-ylamine

Cat. No.: B8285863
M. Wt: 284.23 g/mol
InChI Key: GZIVCOBWIGEBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-methyl-3-trimethylsilanylethynyl-pyrazin-2-ylamine is a useful research compound. Its molecular formula is C10H14BrN3Si and its molecular weight is 284.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14BrN3Si

Molecular Weight

284.23 g/mol

IUPAC Name

5-bromo-6-methyl-3-(2-trimethylsilylethynyl)pyrazin-2-amine

InChI

InChI=1S/C10H14BrN3Si/c1-7-9(11)14-8(10(12)13-7)5-6-15(2,3)4/h1-4H3,(H2,12,13)

InChI Key

GZIVCOBWIGEBFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)C#C[Si](C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of trimethylsilylacetylene (1.03 g, 29.4 mmol) in tetrahydrofuran (2 mL) was added dropwise to a cooled (water bath at ca. 15° C.) mixture of 3,5-dibromo-6-methyl-pyrazin-2-ylamine (7.48 g, 28 mmol), copper (I) iodide (1.07 g, 5.6 mmol), bis-triphenylphosphine palladium dichloride (1.97 g, 2.3 mmol), triethylamine (3.542 g, 35 mmol) and tetrahydrofuran (75 mL). The mixture was stirred under an atmosphere of argon, for 16 hours, during which time the reaction was allowed to warm to ambient temperature. The reaction mixture was poured onto water and extracted with hexanes-ethyl acetate (2:1). The organic layer was washed successively with saturated ammonium chloride solution, water, and then again with saturated ammonium chloride solution, water, then dried over anhydrous magnesium sulfate, treated with activated charcoal, filtered through celite and concentrated under reduced pressure. Purification by chromatography (silica, 20% ethyl acetate in hexanes) gave (6.19 g, 77%) of 5-bromo-6-methyl-3-trimethylsilanylethynyl-pyrazin-2-ylamine as an off white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 0.26 (s, 9H), 2.39 (s, 3H), 6.71 (br s, 2H, —NH2).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
bis-triphenylphosphine palladium dichloride
Quantity
1.97 g
Type
reactant
Reaction Step Two
Quantity
3.542 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
1.07 g
Type
catalyst
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

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